N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine
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Overview
Description
N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with a nitrothiophene derivative. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the nitrothiophene derivative under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Addition: The compound can participate in addition reactions with electrophiles, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong bases like sodium hydride.
Addition: Electrophiles such as bromine or chlorine.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted piperidine derivatives.
Addition: Halogenated thiophene derivatives.
Scientific Research Applications
N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets. The nitrothiophene moiety can interact with electron-rich sites in biological molecules, while the piperidine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine
- N,1-dimethyl-N-[(2-nitrothiophen-3-yl)methyl]piperidin-4-amine
Uniqueness
N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine is unique due to the specific positioning of the nitro group on the thiophene ring, which can influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and applications compared to similar compounds.
Properties
IUPAC Name |
N,1-dimethyl-N-[(5-nitrothiophen-2-yl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-13-7-5-10(6-8-13)14(2)9-11-3-4-12(18-11)15(16)17/h3-4,10H,5-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJOLERLCKXRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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